molecular formula C6H8N2O2 B1313500 methyl 1-methyl-1H-imidazole-2-carboxylate CAS No. 62366-53-4

methyl 1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1313500
CAS RN: 62366-53-4
M. Wt: 140.14 g/mol
InChI Key: HEHAQSPPEDVSHC-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-1H-imidazole-2-carboxylate” is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .


Synthesis Analysis

The synthesis of “methyl 1-methyl-1H-imidazole-2-carboxylate” involves the use of 1-Methyl-2-imidazolecarboxaldehyde as a heterocyclic building block . It affords tripodal ligands on condensation reaction with tris-(2-aminoethyl)amine (tren). These tripodal ligands react with iron (III) salts in the presence of air to afford iron (II) complexes .


Molecular Structure Analysis

The molecular structure of “methyl 1-methyl-1H-imidazole-2-carboxylate” is represented by the formula C5H6N2O2 . The SMILES string representation is Cn1ccnc1C(O)=O .


Chemical Reactions Analysis

“Methyl 1-methyl-1H-imidazole-2-carboxylate” is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole . It is also used to prepare fluorous β-keto esters, precursors used for the synthesis of fluorinated L-carbidopa derivatives .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-1H-imidazole-2-carboxylate” is a solid substance . Its melting point is 104 °C (dec.) .

Scientific Research Applications

1. Crystallography

  • Application : The compound is used in the study of crystal structures. The crystal structure of 1-methyl-N-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole-2-carboxamide, a related compound, has been studied .
  • Method : The crystallographic data and atomic coordinates were obtained using a Rigaku SCXmini diffractometer .
  • Results : The crystal structure was determined to be orthorhombic, with specific dimensions and displacement parameters .

2. Organic Synthesis

  • Application : The compound plays a role in the synthesis of imidazoles, which are key components in functional molecules used in various applications .
  • Method : The synthesis involves the formation of one of the heterocycle’s core bonds. The reaction conditions are mild enough for the inclusion of a variety of functional groups .
  • Results : The synthesis results in the formation of disubstituted imidazoles .

3. Pharmaceutical Research

  • Application : The compound is used in the preparation of fluorous β-keto esters, which are precursors used for the synthesis of fluorinated L-carbidopa derivatives .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of the application are not detailed in the source .

4. Metal-Organic Frameworks (MOFs)

  • Application : The compound is used in the construction of metal–organic frameworks (MOFs), which are structurally stable and used for proton conduction research .
  • Method : The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up MOFs .
  • Results : The study demonstrated that both MOFs were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .

5. Therapeutic Potential

  • Application : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of the application are not detailed in the source .

6. Solid Phase Synthesis

  • Application : The compound is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of the application are not detailed in the source .

7. Chemoselective Amidation and Esterification

  • Application : The compound is a reagent developed by Heller and Sarpong for the chemoselective amidation and esterification of carboxylic acids .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of the application are not detailed in the source .

8. Preparation of Nitroimidazole Antibiotics

  • Application : The compound is used as a raw material for the preparation of nitroimidazole antibiotics, which are useful in combat anaerobic bacterial and parasitic infections .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of the application are not detailed in the source .

9. Ligand in Coordination Chemistry

  • Application : The compound acts as a ligand in coordination chemistry .
  • Method : The specific methods of application or experimental procedures are not detailed in the source .
  • Results : The outcomes of the application are not detailed in the source .

Safety And Hazards

“Methyl 1-methyl-1H-imidazole-2-carboxylate” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

“Methyl 1-methyl-1H-imidazole-2-carboxylate” is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole . Its potential applications in the development of new drugs and materials make it a subject of ongoing research .

properties

IUPAC Name

methyl 1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHAQSPPEDVSHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489419
Record name Methyl 1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-1H-imidazole-2-carboxylate

CAS RN

62366-53-4
Record name Methyl 1-methyl-1H-imidazole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62366-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JL Zhu, KA Scheidt - Tetrahedron, 2021 - Elsevier
Despite recent advancements in the selective generation and coupling of organic radical species, the alkoxycarbonyl radical remains underexplored relative to other carbon-containing …
Number of citations: 12 www.sciencedirect.com
S Ushijima, K Moriyama, H Togo - Tetrahedron, 2012 - Elsevier
Various aromatic bromides were treated with n-BuLi and subsequently with ethyl formate, followed by the reaction with ethanol and molecular iodine in the presence of K 2 CO 3 to …
Number of citations: 38 www.sciencedirect.com

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